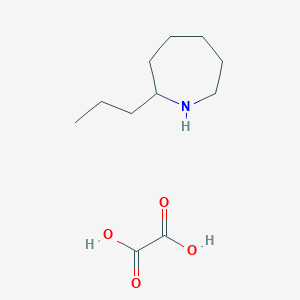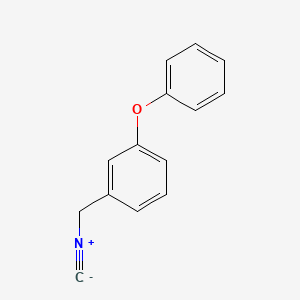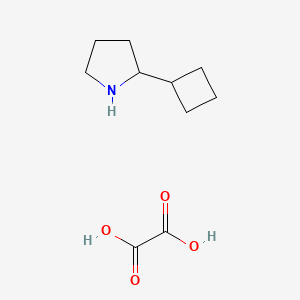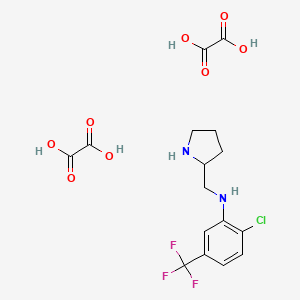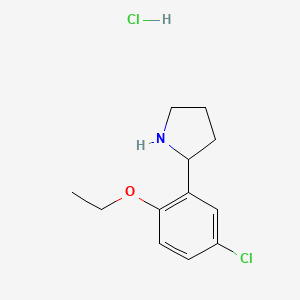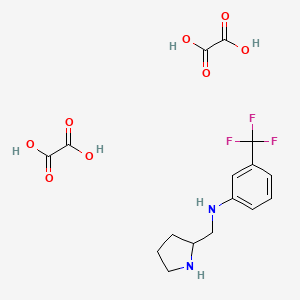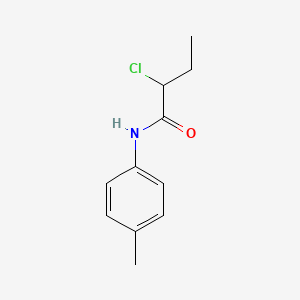
2-Chloro-N-(4-methylphenyl)butanamide
Übersicht
Beschreibung
2-Chloro-N-(4-methylphenyl)butanamide is a chemical compound with the CAS Number: 861597-51-5 . It has a molecular weight of 211.69 g/mol .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-(4-methylphenyl)butanamide is1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) . The linear formula is C11 H14 Cl N O . Physical And Chemical Properties Analysis
2-Chloro-N-(4-methylphenyl)butanamide is a solid at room temperature . Its molecular weight is 211.69 g/mol .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Crystallization
- Application Summary : There is a study that developed a methodology for the continuous cooling crystallization of a similar compound, “2-chloro-N-(4-methylphenyl)propanamide (CNMP)”, in toluene from 25 to 0 °C .
- Methods of Application : The study converted a previous batch process to a continuous process, which was key to developing the methodology .
-
Scientific Field: Early Discovery Research
- Application Summary : Sigma-Aldrich provides “2-Bromo-N-(5-chloro-2-methylphenyl)butanamide”, a similar compound to “2-Chloro-N-(4-methylphenyl)butanamide”, to early discovery researchers as part of a collection of unique chemicals .
- Results or Outcomes : The outcomes of using this compound in early discovery research would depend on the specific research it’s involved in. Unfortunately, the available resources do not provide specific results or quantitative data related to its use .
-
Scientific Field: Organic Chemistry
- Application Summary : There is a concept in organic chemistry where 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilised carbocation . While not directly related to “2-Chloro-N-(4-methylphenyl)butanamide”, this concept could potentially be applied to similar compounds.
- Results or Outcomes : The outcomes of applying this concept in organic chemistry would depend on the specific reactions it’s involved in. Unfortunately, the available resources do not provide specific results or quantitative data related to its use .
-
Scientific Field: Early Discovery Research
- Application Summary : Sigma-Aldrich provides “2-Bromo-N-(5-chloro-2-methylphenyl)butanamide”, a similar compound to “2-Chloro-N-(4-methylphenyl)butanamide”, to early discovery researchers as part of a collection of unique chemicals .
- Results or Outcomes : The outcomes of using this compound in early discovery research would depend on the specific research it’s involved in. Unfortunately, the available resources do not provide specific results or quantitative data related to its use .
-
Scientific Field: Organic Chemistry
- Application Summary : There is a concept in organic chemistry where 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilised carbocation . While not directly related to “2-Chloro-N-(4-methylphenyl)butanamide”, this concept could potentially be applied to similar compounds.
- Results or Outcomes : The outcomes of applying this concept in organic chemistry would depend on the specific reactions it’s involved in. Unfortunately, the available resources do not provide specific results or quantitative data related to its use .
Safety And Hazards
For safety information and hazards related to 2-Chloro-N-(4-methylphenyl)butanamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .
Relevant Papers There are several papers related to 2-Chloro-N-(4-methylphenyl)butanamide and similar compounds . These papers could provide more detailed information on the compound’s properties and potential applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVFEGDMXEMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589840 | |
| Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methylphenyl)butanamide | |
CAS RN |
861597-51-5 | |
| Record name | 2-Chloro-N-(4-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine, chloride](/img/structure/B1369113.png)

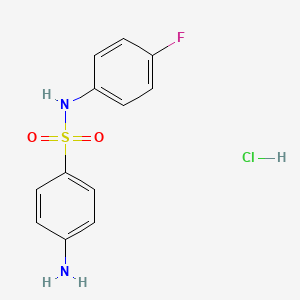
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)
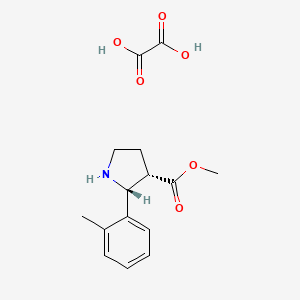
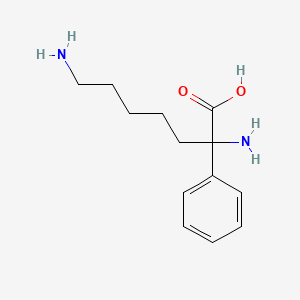
![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)
